molecular formula C19H14FN3O3S B11347960 5-(4-ethoxyphenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide

5-(4-ethoxyphenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11347960
M. Wt: 383.4 g/mol
InChI Key: MLXWEJXHCLZNIF-UHFFFAOYSA-N
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Description

5-(4-ethoxyphenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a fluoro-benzothiazolyl group, and an oxazole carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethoxyphenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of the Benzothiazole Ring: This step involves the reaction of 2-aminothiophenol with a suitable fluorinated reagent to form the 6-fluoro-1,3-benzothiazole core.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with a nucleophile.

    Formation of the Oxazole Ring: The oxazole ring is formed through a cyclization reaction involving a suitable precursor.

    Coupling Reactions: The final step involves coupling the benzothiazole and oxazole intermediates under specific reaction conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and catalytic processes may be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(4-ethoxyphenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of corresponding phenolic derivatives.

    Reduction: Reduction reactions can target the oxazole ring, resulting in the formation of reduced oxazole derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the benzothiazole and oxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halides, nucleophiles, and electrophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include phenolic derivatives, reduced oxazole compounds, and substituted benzothiazole and oxazole derivatives.

Scientific Research Applications

5-(4-ethoxyphenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific diseases.

    Industry: In industrial applications, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-ethoxyphenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-methoxyphenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide
  • 5-(4-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide
  • 5-(4-bromophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide

Uniqueness

The uniqueness of 5-(4-ethoxyphenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxyphenyl group, in particular, may enhance its solubility and bioavailability compared to similar compounds with different substituents.

Properties

Molecular Formula

C19H14FN3O3S

Molecular Weight

383.4 g/mol

IUPAC Name

5-(4-ethoxyphenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H14FN3O3S/c1-2-25-13-6-3-11(4-7-13)16-10-15(23-26-16)18(24)22-19-21-14-8-5-12(20)9-17(14)27-19/h3-10H,2H2,1H3,(H,21,22,24)

InChI Key

MLXWEJXHCLZNIF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F

Origin of Product

United States

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